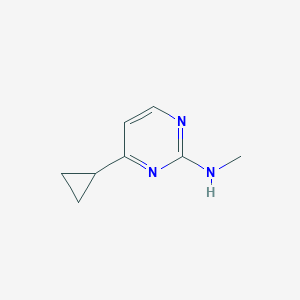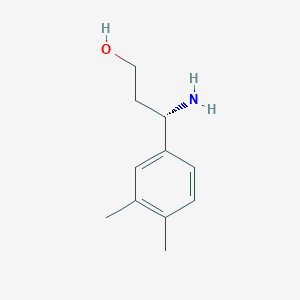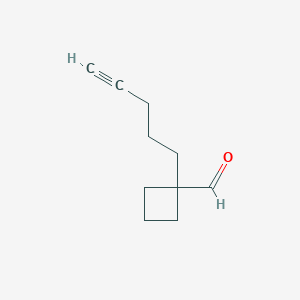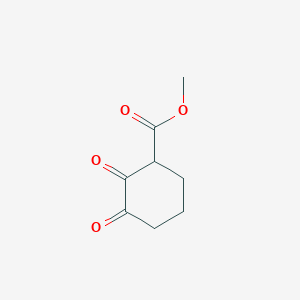![molecular formula C14H20N4O B13313328 2-(aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide](/img/structure/B13313328.png)
2-(aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a diazabicyclo[3.2.1]octane core, which is known for its significant potential in drug discovery and other scientific applications. The presence of both an aminomethyl group and a phenyl group attached to the diazabicyclo[3.2.1]octane scaffold adds to its chemical versatility and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide typically involves the construction of the diazabicyclo[3.2.1]octane core followed by functionalization with the aminomethyl and phenyl groups. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including intramolecular cycloaddition reactions and desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of catalytic systems and continuous flow chemistry to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-(aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the diazabicyclo[3.2.1]octane core.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the nitrogen atoms or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the core structure .
科学的研究の応用
2-(aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
2-azabicyclo[3.2.1]octane: A structurally related compound with similar pharmacological potential.
8-azabicyclo[3.2.1]octane: Another related compound used in the synthesis of tropane alkaloids.
1,4-diazabicyclo[2.2.2]octane: A compound with a different bicyclic structure but similar nitrogen-containing core
Uniqueness
2-(aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide stands out due to its specific functional groups and the resulting chemical and biological properties.
特性
分子式 |
C14H20N4O |
|---|---|
分子量 |
260.33 g/mol |
IUPAC名 |
2-(aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide |
InChI |
InChI=1S/C14H20N4O/c15-8-13-10-18(12-6-7-17(13)9-12)14(19)16-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,19) |
InChIキー |
VCICQAZMWKVWCY-UHFFFAOYSA-N |
正規SMILES |
C1CN2CC1N(CC2CN)C(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-1-ol](/img/structure/B13313256.png)
![1H-Pyrido[3,4-b]indol-5-ol, 2,3,4,9-tetrahydro-](/img/structure/B13313262.png)
![4-methyl-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13313267.png)


![(2S)-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13313273.png)

![4-[4-(Aminomethyl)-1H-pyrazol-1-yl]phenol](/img/structure/B13313285.png)
![3-[(2-Bromocycloheptyl)oxy]oxetane](/img/structure/B13313296.png)



